(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Description
BenchChem offers high-quality (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-phenylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXHTRRDJIGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-phenyl-1H-pyrazol-3-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The specific substitution pattern of a phenyl group at the 1-position and a methanamine group at the 3-position offers a unique three-dimensional structure for interaction with biological targets. This guide provides a comprehensive overview of a reliable synthetic pathway to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each stage of the synthesis.
Strategic Approach to the Synthesis
The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is strategically designed in a multi-step sequence, commencing with the construction of the core pyrazole ring system, followed by functional group manipulations to introduce the desired methanamine side chain and subsequent salt formation. Direct formylation of 1-phenyl-1H-pyrazole, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the C4-position. Therefore, a more regioselective approach is warranted to achieve the desired 3-substituted product.
The chosen pathway involves the initial synthesis of a 1-phenyl-1H-pyrazole-3-carboxylic acid derivative, which is then reduced to the corresponding alcohol. Subsequent oxidation of the alcohol furnishes the key intermediate, 1-phenyl-1H-pyrazole-3-carbaldehyde. This aldehyde undergoes reductive amination to yield the target primary amine, which is finally converted to its stable hydrochloride salt.
subgraph "cluster_0" { label = "Pyrazole Core Synthesis"; bgcolor = "#E8F0FE"; "Start" [label="Phenylhydrazine +\nDimethyl Acetylenedicarboxylate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Step1" [label="Methyl 1-phenyl-1H-pyrazole-3-carboxylate"]; "Start" -> "Step1" [label="Cyclocondensation"]; }
subgraph "cluster_1" { label = "Functional Group Interconversion"; bgcolor = "#E6F4EA"; "Step2" [label="(1-phenyl-1H-pyrazol-3-yl)methanol"]; "Step3" [label="1-phenyl-1H-pyrazole-3-carbaldehyde"]; "Step1" -> "Step2" [label="Reduction"]; "Step2" -> "Step3" [label="Oxidation"]; }
subgraph "cluster_2" { label = "Amine Formation & Salification"; bgcolor = "#FEF7E0"; "Step4" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine"]; "Final_Product" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine\nhydrochloride", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Step3" -> "Step4" [label="Reductive Amination"]; "Step4" -> "Final_Product" [label="Salt Formation"]; } }
Figure 1: Overview of the synthetic pathway to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.Part 1: Synthesis of the Pyrazole Core
The initial and crucial step is the regioselective construction of the 1,3-disubstituted pyrazole ring. A reliable method involves the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon synthon.
Step 1: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate
The reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) provides a direct route to the pyrazole core with the desired substitution pattern. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization.
Experimental Protocol:
-
To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as toluene or a mixture of toluene and dichloromethane (1:1), add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.[1] Note that the initial product exists as the 5-hydroxy tautomer.
| Parameter | Value | Reference |
| Starting Materials | Phenylhydrazine, Dimethyl Acetylenedicarboxylate | [1] |
| Solvent | Toluene/Dichloromethane (1:1) | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification | Recrystallization from ethanol | [1] |
Part 2: Functional Group Interconversion
With the pyrazole core in hand, the next phase involves the conversion of the ester functionality at the 3-position into a formyl group. This is achieved through a two-step reduction-oxidation sequence.
Step 2: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol
The methyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (1-phenyl-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde
The primary alcohol is then oxidized to the aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices that minimize over-oxidation to the carboxylic acid.
Experimental Protocol (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5-2.0 eq) and celite in anhydrous dichloromethane (DCM) in a flask, add a solution of (1-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-phenyl-1H-pyrazole-3-carbaldehyde.
-
Purify the product by column chromatography on silica gel.
| Intermediate | Key Transformation | Reagents & Conditions |
| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | Reduction | LiAlH₄, anhydrous THF, 0 °C to rt |
| (1-phenyl-1H-pyrazol-3-yl)methanol | Oxidation | PCC, Celite, anhydrous DCM, rt |
Part 3: Amine Formation and Salification
The final stage of the synthesis involves the conversion of the aldehyde to the primary amine via reductive amination, followed by the formation of the hydrochloride salt.
Step 4: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine
Reductive amination of the aldehyde with a source of ammonia, followed by reduction of the in situ formed imine, yields the target primary amine. A common method employs ammonium acetate and a mild reducing agent like sodium cyanoborohydride.
Experimental Protocol:
-
Dissolve 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq) to the solution and stir at room temperature for about 30 minutes to facilitate imine formation.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
Quench the reaction by adding water and then basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude (1-phenyl-1H-pyrazol-3-yl)methanamine. The product can be purified by column chromatography if necessary.
"Aldehyde" [label="1-phenyl-1H-pyrazole-3-carbaldehyde"]; "Ammonia" [label="NH₃ (from NH₄OAc)"]; "Imine" [label="Intermediate Imine"]; "Amine" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine"]; "Reducing_Agent" [label="NaBH₃CN"];
"Aldehyde" -> "Imine" [label="+ NH₃\n- H₂O"]; "Imine" -> "Amine" [label="Reduction"]; "Reducing_Agent" -> "Imine"; }
Figure 2: Reductive amination of 1-phenyl-1H-pyrazole-3-carbaldehyde.Step 5: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
The final step is the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle and purify. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified (1-phenyl-1H-pyrazol-3-yl)methanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[3]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any excess acid or impurities.
-
Dry the product under vacuum to obtain pure (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Analytical Characterization
Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
Expected Analytical Data for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride:
-
¹H NMR: The spectrum is expected to show characteristic signals for the phenyl protons, the pyrazole ring protons, and the methylene and amine protons of the methanamine group. The chemical shifts of the amine and adjacent methylene protons will be influenced by the protonation state.
-
¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbons of the phenyl ring, the pyrazole ring, and the methanamine side chain.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base, (1-phenyl-1H-pyrazol-3-yl)methanamine.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. By employing a regioselective pyrazole synthesis followed by a series of well-established functional group interconversions, this valuable building block can be obtained in good purity and yield. The provided experimental protocols and analytical considerations serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further exploration of novel pyrazole-based compounds with potential therapeutic applications.
References
-
Shaikh, I. A., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(11), 9454-9463. [Link]
- BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. BenchChem Technical Guides.
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
Sources
Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride represents a significant class of small molecules known as Type II calcimimetics. These compounds are potent, orally bioavailable allosteric modulators of the calcium-sensing receptor (CaSR), a critical regulator of systemic calcium homeostasis. This technical guide provides an in-depth exploration of the mechanism of action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, detailing its interaction with the CaSR, the subsequent intracellular signaling cascades, and its physiological effects, primarily the suppression of parathyroid hormone (PTH) secretion. Furthermore, this guide outlines comprehensive, field-proven experimental protocols for the characterization of this and similar calcimimetic compounds, offering a robust framework for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this diverse chemical space, derivatives of (1-phenyl-1H-pyrazol-3-yl)methanamine have emerged as potent and efficacious Type II calcimimetics.[3] These agents are designed to treat secondary hyperparathyroidism (SHPT), a common and serious complication of chronic kidney disease (CKD), by targeting the parathyroid gland's calcium-sensing receptor.[4][5]
The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium Homeostasis
The CaSR is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidney tubules.[6] It plays a pivotal role in maintaining calcium homeostasis by sensing minute fluctuations in extracellular calcium levels.[6] Structurally, the CaSR is a homodimer, with each protomer consisting of a large extracellular "Venus flytrap" domain (VFT), a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[7][8]
Activation of the CaSR by its endogenous ligand, Ca2+, triggers a conformational change that initiates intracellular signaling through two primary pathways:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
In the parathyroid gland, the net effect of CaSR activation is the inhibition of PTH synthesis and secretion.[9]
Mechanism of Action: (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride as a Positive Allosteric Modulator
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride functions as a positive allosteric modulator (PAM) of the CaSR.[3] Unlike the endogenous agonist (Ca2+) which binds to the orthosteric site within the VFT domain, PAMs bind to a distinct allosteric site located within the 7TM domain of the receptor.[10][11] This allosteric binding potentiates the receptor's sensitivity to extracellular calcium, meaning that the receptor is activated at lower calcium concentrations than would normally be required.[4]
The binding of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride induces a conformational change in the CaSR that enhances the affinity and/or efficacy of extracellular calcium.[4] This leads to a leftward shift in the calcium-concentration response curve for PTH inhibition, resulting in a significant reduction in PTH secretion at physiological calcium levels.[12]
Recent cryo-electron microscopy (cryo-EM) structures of the CaSR have provided invaluable insights into the binding of allosteric modulators.[7][10] While the precise binding pose of a pyrazole-based modulator has not been explicitly detailed, the available structures reveal a common binding pocket for PAMs within the 7TM bundle. It is hypothesized that (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride occupies this pocket, stabilizing an active conformation of the receptor dimer.
Below is a diagram illustrating the proposed signaling pathway of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Caption: Signaling pathway of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Experimental Protocols for Mechanistic Validation
To rigorously characterize the mechanism of action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, a series of in vitro and in vivo experiments are essential. The following protocols provide a self-validating system to confirm its activity as a CaSR PAM.
In Vitro Characterization
4.1.1. Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of CaSR activation in a cellular context.
-
Objective: To determine the potency (EC50) of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in potentiating Ca2+-induced intracellular calcium mobilization in cells expressing the human CaSR.
-
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human CaSR in appropriate growth medium.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.[13][14]
-
Compound Preparation: Prepare a serial dilution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in a physiological buffer containing a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 0.5-1.0 mM).
-
Assay Execution: Utilize a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add the compound dilutions to the cell plate and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[15]
-
Table 1: Representative Quantitative Data for Pyrazole-based Calcimimetics
| Compound | EC50 (nM) at 0.5 mM [Ca2+]o | Reference |
| Pyrazole Analog 15 | 18 | [3] |
| R-568 (Reference Compound) | 130 | [3] |
4.1.2. Parathyroid Hormone (PTH) Secretion Assay
This assay provides a more physiologically relevant measure of the compound's effect on the primary target cells.
-
Objective: To quantify the inhibitory effect of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride on PTH secretion from isolated parathyroid cells.
-
Methodology:
-
Cell Isolation: Isolate primary bovine or human parathyroid cells, or use a suitable parathyroid cell line.
-
Cell Culture: Culture the cells in a low-calcium medium to establish a baseline of PTH secretion.
-
Compound Treatment: Treat the cells with increasing concentrations of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in the presence of a fixed extracellular calcium concentration.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a commercially available ELISA or immunoradiometric assay.[12]
-
Data Analysis: Plot the percentage of PTH inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: In vitro experimental workflow for calcimimetic characterization.
In Vivo Pharmacodynamic Evaluation
4.2.1. Acute PTH Lowering in a Rodent Model
This in vivo model assesses the compound's ability to modulate PTH levels in a living organism.
-
Objective: To evaluate the in vivo efficacy of orally administered (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in reducing plasma PTH levels in rats.
-
Methodology:
-
Animal Model: Use normal male Sprague-Dawley rats.
-
Compound Administration: Administer the compound orally via gavage at various doses.
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Separate plasma and measure PTH and calcium concentrations using appropriate assay kits.
-
Data Analysis: Plot the time course of plasma PTH and calcium levels for each dose group. Determine the dose-response relationship for PTH lowering.
-
4.2.2. Model of Secondary Hyperparathyroidism
This model mimics the clinical condition for which the compound is being developed.
-
Objective: To assess the long-term efficacy of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in a rat model of secondary hyperparathyroidism.
-
Methodology:
-
Model Induction: Induce chronic kidney disease in rats via 5/6 nephrectomy or an adenine-rich diet. This will lead to the development of SHPT.
-
Compound Treatment: Administer the compound daily via oral gavage for several weeks.
-
Monitoring: Regularly monitor plasma PTH, calcium, and phosphate levels.
-
Terminal Analysis: At the end of the study, collect tissues such as the parathyroid glands and bones for histological analysis to assess for parathyroid hyperplasia and bone turnover.
-
Caption: In vivo experimental workflow for calcimimetic evaluation.
Conclusion
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride exemplifies a successful structure-based drug design approach targeting the calcium-sensing receptor. Its mechanism as a positive allosteric modulator offers a powerful means to control the excessive parathyroid hormone secretion characteristic of secondary hyperparathyroidism. The experimental framework outlined in this guide provides a comprehensive and robust strategy for the detailed characterization of this and other novel calcimimetic agents, from initial in vitro screening to in vivo proof-of-concept. A thorough understanding of the molecular interactions and signaling pathways, validated through rigorous experimentation, is paramount for the continued development of innovative therapies for disorders of calcium homeostasis.
References
-
Chen, K., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. eLife, 10, e72827. [Link]
-
Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045. [Link]
-
Wikipedia contributors. (2023, December 2). Calcium-sensing receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Wikipedia contributors. (2023, August 25). Calcimimetic. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
- Faria, J. V., et al. (2018). Pyrazole and its derivatives: a review on the pharmacological activities and synthesis. Mini reviews in medicinal chemistry, 18(16), 1393-1413.
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of medicinal chemistry, 52(21), 6535–6538. [Link]
- Wurch, T., et al. (2005). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 304, 13-24.
-
Ling, C., et al. (2021). Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. Science Advances, 7(23), eabg8213. [Link]
-
Fukagawa, M., et al. (2003). The calcimimetic agent KRN 1493 lowers plasma parathyroid hormone and ionized calcium concentrations in patients with chronic renal failure on haemodialysis both on the day of haemodialysis and on the day without haemodialysis. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 18(10), 2047–2053. [Link]
-
González-Lao, E., et al. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS discovery : advancing life sciences R & D, 23(1), 50–59. [Link]
-
International Union of Basic and Clinical Pharmacology. (2021). CVIII. Calcium-Sensing Receptor Nomenclature, Pharmacology, and Function. Pharmacological reviews, 73(3), 643–702. [Link]
-
Goodman, W. G. (2001). In vivo studies of parathyroid gland function in secondary hyperparathyroidism. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 16 Suppl 6, 45–48. [Link]
-
Poon, S. F., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. [Link]
-
Stein, R. M., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Nature communications, 14(1), 8438. [Link]
-
Liu, T., et al. (2025). Calcium-sensing receptor: a potential target for liver health and diseases. Journal of translational medicine, 23(1), 10. [Link]
-
Cozzolino, M., et al. (2008). Calcium-mediated parathyroid hormone release changes in patients treated with the calcimimetic agent cinacalcet. Nephrology Dialysis Transplantation, 23(8), 2584-2590. [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved January 26, 2026, from [Link]
-
Moe, S. M., et al. (2009). Clinical outcomes in secondary hyperparathyroidism and the potential role of calcimimetics. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 24 Suppl 4, iv18–iv24. [Link]
-
Chen, K., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. eLife, 10, e72827. [Link]
-
Rodriguez, M., et al. (2001). Dynamics of calcium-regulated PTH secretion in secondary hyperparathyroidism: comparison between «in vivo» vs. «in vitro» responses. Nefrologia : publicacion oficial de la Sociedad Espanola Nefrologia, 21(3), 263–270. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved January 26, 2026, from [Link]
-
MedlinePlus. (n.d.). CASR gene. Retrieved January 26, 2026, from [Link]
-
Zhang, D., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. Proceedings of the National Academy of Sciences of the United States of America, 117(35), 21699–21708. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Outcomes in Secondary Hyperparathyroidism and the Potential Role of Calcimimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The calcimimetic agent KRN 1493 lowers plasma parathyroid hormone and ionized calcium concentrations in patients with chronic renal failure on haemodialysis both on the day of haemodialysis and on the day without haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Foreword
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful development rests. Among these properties, solubility stands out as a critical determinant of a drug candidate's fate, profoundly influencing its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Low aqueous solubility is a major hurdle that can terminate the development of otherwise promising molecules.[1]
This guide provides a comprehensive technical overview of the methodologies and theoretical principles involved in characterizing the solubility profile of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, a representative amine hydrochloride salt from the pyrazole class of compounds. While specific experimental data for this exact molecule is not publicly available, this document leverages established principles and protocols applicable to this class of compounds to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations. The focus here is not just on the 'how' but the 'why'—elucidating the causality behind experimental choices to ensure the generation of reliable, reproducible, and meaningful data.
Compound Overview: (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
To effectively study a compound, one must first understand its fundamental characteristics. (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a heterocyclic amine salt. The core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a methanamine group at the C3 position. The presence of the basic amine group allows for the formation of a hydrochloride salt, a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of parent compounds.
Table 1: Physicochemical Properties (Estimated)
| Property | Value / Structure | Source / Rationale |
| Chemical Structure | ![]() | Based on IUPAC name. |
| Molecular Formula | C₁₀H₁₂ClN₃ | Derived from structure. |
| Molecular Weight | 209.68 g/mol | Calculated from formula. Similar analogs have weights in this range.[2][3] |
| Compound Type | Weak Base (as free form), Hydrochloride Salt | The primary amine group is basic and forms a salt with HCl. |
| pKa (Estimated) | 8.5 - 9.5 | Typical range for a primary alkylamine, influencing pH-dependent solubility. |
The Duality of Solubility: Thermodynamic vs. Kinetic
A critical error in early-stage development is the failure to distinguish between thermodynamic and kinetic solubility.[4] This distinction is not merely academic; it has profound implications for data interpretation and decision-making.
-
Kinetic Solubility : This is typically measured in high-throughput screening (HTS) formats where a compound, predissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[5][6] The resulting measurement reflects the concentration at which the compound precipitates out of a supersaturated solution. Kinetic solubility is often higher than thermodynamic solubility because it may represent the solubility of an amorphous, metastable state.[7] While useful for rapid screening, it can be misleading for predicting long-term stability and in vivo behavior.
-
Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid material.[4] This value is crucial for lead optimization, formulation development, and regulatory submissions as it represents the most stable state of the system.[5][7] The gold-standard method for its determination is the Shake-Flask method.[8]
From a senior scientist's perspective, relying solely on kinetic data is a significant risk. A compound may appear promisingly soluble in an HTS assay, only to fail later due to precipitation in formulation or poor absorption from the GI tract, where equilibrium conditions are more relevant. Therefore, transitioning to thermodynamic solubility assessment for lead candidates is a non-negotiable step.
The Critical Influence of pH on Amine Hydrochloride Salts
For an ionizable compound like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, solubility is not a single value but a profile that is highly dependent on pH.[1][9] The underlying principle is the equilibrium between the protonated (ionized) form and the neutral (free base) form.
The salt exists in solution as a protonated amine cation (BH⁺) and a chloride anion (Cl⁻). The solubility is governed by the following equilibria:
-
Dissolution of the Salt : BH⁺Cl⁻(s) ⇌ BH⁺(aq) + Cl⁻(aq)
-
Acid-Base Equilibrium : BH⁺(aq) ⇌ B(aq) + H⁺(aq)
The overall solubility is the sum of the ionized species [BH⁺] and the neutral species [B].
-
At Low pH (Acidic) : The equilibrium shifts towards the protonated form (BH⁺), which is highly water-soluble. However, at very low pH, the high concentration of chloride ions from the buffer (e.g., HCl) can suppress the dissolution of the salt due to the common ion effect .[10][11] This can lead to a decrease in solubility.
-
At High pH (Basic) : As the pH increases beyond the compound's pKa, the equilibrium shifts towards the neutral free base (B). The free base is typically much less soluble than the protonated salt, causing it to precipitate from the solution and dramatically reduce the overall solubility.[9]
This relationship dictates that the compound will exhibit its maximum solubility in the acidic to neutral pH range and will be poorly soluble in alkaline conditions. This is a critical consideration for oral drug development, as the compound must remain in solution through the varying pH environments of the gastrointestinal tract to be absorbed.[6]
Caption: Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Data Presentation and Interpretation
Organizing solubility data into a clear format is essential for interpretation and comparison.
Table 2: Hypothetical pH-Solubility Profile for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride at 37 °C
| Buffer pH | Mean Solubility (µg/mL) | Std. Deviation | Mean Solubility (µM) | Predominant Species | Remarks |
| 1.2 | 1850 | 95 | 8823 | BH⁺ | High solubility, potentially limited by common ion effect. |
| 4.5 | 2500 | 120 | 11923 | BH⁺ | Near maximal solubility, well below the pKa. |
| 6.8 | 1500 | 80 | 7154 | BH⁺ / B | Solubility decreases as pH approaches the pKa. |
| 7.4 | 450 | 35 | 2146 | B / BH⁺ | Significant drop in solubility in the physiological pH range. |
| 8.5 | 50 | 8 | 238 | B | Approaching the pKa; free base precipitation is significant. |
| 10.0 | < 5 | 1 | < 24 | B | Essentially insoluble as the compound is fully converted to the free base. |
Interpretation Insights:
-
The hypothetical data illustrates a classic pH-dependent profile for a basic compound.
-
The high solubility at pH 1.2 and 4.5 suggests the compound would likely dissolve in the stomach and upper small intestine.
-
The sharp drop in solubility above pH 6.8 is a potential liability. It indicates a risk of precipitation in the lower small intestine, which could lead to incomplete absorption and high inter-subject variability. This data would prompt formulation scientists to consider enabling technologies, such as amorphous solid dispersions or co-solvents, to maintain solubility throughout the GI tract.
Conclusion
Characterizing the solubility profile of a novel drug candidate like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a cornerstone of preclinical development. This guide has outlined the critical theoretical considerations and provided a robust, field-proven protocol for determining thermodynamic solubility. By understanding the distinction between kinetic and thermodynamic values, appreciating the profound impact of pH on ionizable compounds, and executing the Shake-Flask method with precision, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a vital tool for informed decision-making, guiding medicinal chemistry efforts, derisking candidates early, and paving the way for successful formulation and clinical development.
References
-
PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Kumari, S., & Singh, S. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. [Link]
-
The Organic Chemistry Tutor. (2025). pH and Solubility. YouTube. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. CAS 904696-62-4 | {4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride - Synblock [synblock.com]
- 3. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Introduction: Unveiling the Potential of a Novel Calcimimetic
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] The compound (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride belongs to a class of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines that have been identified as potent and efficacious type II calcimimetics. These molecules act as positive allosteric modulators of the human calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[6]
The CaSR, primarily expressed in the parathyroid glands and kidneys, detects minute fluctuations in extracellular calcium levels.[7][8] Activation of the CaSR, which is coupled to the Gαq subunit, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] This cascade culminates in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[9] By allosterically enhancing the sensitivity of the CaSR to its endogenous ligand, Ca2+, calcimimetics like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride can effectively suppress the synthesis and secretion of parathyroid hormone (PTH). This mechanism of action makes them valuable therapeutic candidates for treating conditions like secondary hyperparathyroidism.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. We present two robust, cell-based functional assays: a primary screen using a fluorescent calcium mobilization assay and a confirmatory secondary assay measuring inositol monophosphate (IP1) accumulation. These protocols are designed to be self-validating, providing a clear and reliable framework for determining the potency and efficacy of this compound.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[7]
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Avoid generating dust.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
-
Store locked up or in an area accessible only to qualified personnel.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
I. Primary Functional Assay: Intracellular Calcium Mobilization
This assay provides a direct functional readout of CaSR activation by measuring the transient increase in intracellular calcium concentration ([Ca2+]i) upon compound stimulation. We will utilize a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[12][13] The assay is performed in a high-throughput format using a microplate reader equipped with a fluidics injector, such as a FlexStation.[14][15]
Causality and Experimental Design Rationale
The choice of HEK293 cells stably expressing the human CaSR (HEK-CaSR) is critical.[9][16] HEK293 cells have low endogenous CaSR expression and are robust for cell culture and transfection, making them an ideal host for heterologous expression of the receptor.[17] Stable expression ensures consistent receptor density across experiments, leading to more reproducible data. The use of a "no-wash" calcium assay kit is recommended to minimize cell perturbation and improve data quality by reducing well-to-well variability.[18]
The experiment is designed to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be determined. This value represents the concentration of the compound required to elicit 50% of its maximal response and is a key measure of the compound's potency.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| HEK293 cells stably expressing human CaSR | Commercial/In-house | Ensure consistent passage number and health. |
| (1-phenyl-1H-pyrazol-3-yl)methanamine HCl | N/A | Test Compound. |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | Cell culture medium. |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | |
| Geneticin® Selective Antibiotic (G418) | Thermo Fisher | For maintaining stable cell line selection. |
| TrypLE™ Express Enzyme | Thermo Fisher | For cell detachment. |
| No-Wash Calcium Assay Kit (e.g., Fluo-4 NW) | Abcam, Molecular Devices | Contains fluorescent dye and probenecid to prevent dye extrusion.[19] |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ | Thermo Fisher | |
| 20 mM HEPES | Sigma-Aldrich | Buffer for assay. |
| Black-walled, clear-bottom 96- or 384-well plates | Corning | For fluorescence assays to minimize crosstalk. |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | For preparing compound stock solutions. |
Experimental Workflow Diagram
Caption: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Protocol
Part 1: Cell Culture and Plating (Day 1)
-
Maintain Cells: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 (e.g., 300 µg/mL). Maintain cultures in a 37°C, 5% CO2 incubator.
-
Cell Seeding: On the day before the assay, harvest cells using TrypLE™ Express. Resuspend cells in culture medium and perform a cell count.
-
Plate Cells: Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of medium.[19] For a 384-well plate, seed 10,000–20,000 cells per well in 25 µL.[19]
-
Incubate: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[18]
Part 2: Compound and Reagent Preparation (Day 2)
-
Prepare Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Prepare Compound Stock: Prepare a 10 mM stock solution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 100 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Prepare Dye-Loading Solution: Prepare the Fluo-4 dye-loading solution according to the manufacturer's protocol.[19] This typically involves reconstituting the lyophilized dye in DMSO and then diluting it in the provided assay buffer containing probenecid.
Part 3: Assay Execution (Day 2)
-
Dye Loading: Remove the culture medium from the cell plate. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the prepared dye-loading solution to each well.[19]
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[2][19]
-
Instrument Setup: Set up the microplate reader (e.g., FlexStation 3) for a kinetic fluorescence read. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[19] Program the instrument to add the compound from the dilution plate and read the fluorescence signal simultaneously. A typical protocol involves reading a baseline for 10-20 seconds, followed by compound addition and continuous reading for an additional 90-180 seconds.
-
Run Assay: Place the cell plate and the compound plate into the instrument and initiate the run. The instrument will automatically inject the test compound and record the resulting change in fluorescence.
II. Confirmatory Secondary Assay: IP1 Accumulation (HTRF)
To confirm that the observed calcium signal is a direct result of Gq pathway activation, a secondary assay measuring the accumulation of inositol monophosphate (IP1) is highly recommended. IP1 is a downstream metabolite of IP3, and its accumulation is a robust measure of Gq-coupled receptor activation.[20] The IP-One HTRF® assay is a competitive immunoassay that is well-suited for this purpose.[5][10]
Causality and Experimental Design Rationale
IP3 is rapidly metabolized, making it difficult to measure directly. Its downstream product, IP1, accumulates in the cell, especially in the presence of lithium chloride (LiCl), which blocks the final step of inositol phosphate metabolism.[20] This makes IP1 a more stable and reliable analyte for quantifying Gq pathway activation over a longer stimulation period (e.g., 30-60 minutes). The HTRF (Homogeneous Time-Resolved Fluorescence) format provides high sensitivity and is less prone to interference from colored or fluorescent compounds compared to standard fluorescence assays.[20]
Experimental Workflow Diagram
Caption: Workflow for the HTRF-based IP1 accumulation assay.
Step-by-Step Protocol
-
Cell Plating (Day 1): Follow the same procedure as for the calcium assay, but seed cells into a suitable white, solid-bottom 384-well plate.
-
Compound Stimulation (Day 2):
-
Cell Lysis and Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Interpretation
-
Calcium Mobilization Data:
-
For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).[22]
-
From the curve, determine the EC50 (potency) and the maximum response (Emax, efficacy).[4]
-
-
IP1 HTRF Data:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.[5] Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.[23]
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the EC50 and Emax.
-
Expected Results and Data Validation
A successful experiment will yield a clear sigmoidal dose-response curve for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The EC50 value should be reproducible across multiple experiments. The maximum response should be comparable to that of a known CaSR agonist, if used as a positive control. The data from the IP1 assay should correlate well with the calcium mobilization data, confirming that the observed activity is mediated through the Gq signaling pathway. No significant response should be observed in the parental HEK293 cell line that does not express the CaSR, confirming the compound's specificity for the receptor.
| Parameter | Description | Typical Value Range (Hypothetical) |
| EC50 (Ca2+ Assay) | Concentration for 50% maximal calcium response. Measures potency. | 10 nM - 1 µM |
| Emax (Ca2+ Assay) | Maximum response relative to a standard agonist. Measures efficacy. | 80 - 110% |
| EC50 (IP1 Assay) | Concentration for 50% maximal IP1 accumulation. Confirms Gq coupling. | 10 nM - 1 µM |
| Hill Slope | Steepness of the dose-response curve. | ~1.0 |
References
-
Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. (2022). YouTube. Available at: [Link]
-
Calcium assays: at the centre of biology. (2020). BMG LABTECH. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Available at: [Link]
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]
-
Discovery of CaSR Peptide Agonists via Multistage Screening: In Silico Design, In Vitro Validation, and In Vivo Efficacy. (2025). ACS Publications. Available at: [Link]
-
Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. (n.d.). NIH. Available at: [Link]
-
Signaling of the human calcium-sensing receptor expressed in HEK293-cells is modulated by protein kinases A and C. (n.d.). PubMed. Available at: [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC. Available at: [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Calcimimetics and Vascular Calcification. (n.d.). MDPI. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]
-
IP-3/IP-1 Assays. (2012). NCBI Bookshelf. Available at: [Link]
-
Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020). STAR Protocols. Available at: [Link]
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). NIH. Available at: [Link]
-
Measuring Intracellular Calcium with Fluo-4 Part 1. (2015). YouTube. Available at: [Link]
-
Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. (2021). JCI Insight. Available at: [Link]
-
Structural mechanism of ligand activation in human calcium-sensing receptor. (2016). Semantic Scholar. Available at: [Link]
-
Silicon-rhodamine functionalized evocalcet probes (EvoSiR) potently and selectively label calcium sensing receptors (CaSR) in vitro, in vivo and ex vivo. (2024). bioRxiv. Available at: [Link]
-
Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. (n.d.). MDPI. Available at: [Link]
-
The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation. (2023). Frontiers. Available at: [Link]
-
HTRF IP-One assay performed on the PHERAstar FS microplate reader. (n.d.). BMG Labtech. Available at: [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring Calcium-Sensing Receptor Agonist-Driven Insertional Signaling (ADIS) and Trafficking by TIRF Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Signaling of the human calcium-sensing receptor expressed in HEK293-cells is modulated by protein kinases A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- 23. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Solubilization of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in Cell Culture Applications
Introduction: Navigating the Solubilization of a Novel Pyrazole Compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a novel compound with potential applications in drug discovery and development. A critical and often underestimated step in evaluating the in vitro activity of such compounds is the preparation of a homogenous, sterile solution that is compatible with cell culture systems. Improper solubilization can lead to compound precipitation, inaccurate concentration determination, and ultimately, misleading biological data.
Chemical Properties and Safety Considerations
While a specific Safety Data Sheet (SDS) for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is not publicly available, data from structurally similar pyrazole-based amines can inform handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₃ | Calculated |
| Molecular Weight | 209.7 g/mol | Calculated |
| Appearance | Assumed to be a solid | General knowledge of hydrochloride salts |
Hazard Profile of Structurally Related Compounds:
-
(1-methylpyrazol-3-yl)methanamine: Corrosive and an irritant.[2]
-
1-phenyl-1H-pyrazol-3-amine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Safety Precautions:
Based on the potential hazards of similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol Part 1: Preparation of a High-Concentration Stock Solution
The hydrochloride salt of an organic amine may have limited aqueous solubility. Therefore, the use of an organic solvent is often necessary to achieve a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[4]
Materials:
-
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a concentrated stock solution.
Step-by-Step Protocol:
-
Calculate the required amount of compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 209.7 g/mol * Volume (L) Example: For 1 mL (0.001 L) of a 10 mM stock, you would need 2.097 mg of the compound.
-
Weigh the compound: In a chemical fume hood, carefully weigh the desired amount of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride and place it in a sterile, amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect light-sensitive compounds.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Gentle warming in a 37°C water bath can also be used to aid dissolution, but be cautious as heat can degrade some compounds.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter). This ensures the removal of any potential microbial contaminants.[6][7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO. Store the aliquots at -20°C or -80°C for long-term stability. A common guideline for compounds in DMSO is storage at -80°C for up to 6 months and -20°C for up to 1 month.
Protocol Part 2: Determining the Optimal Working Concentration
Before using the compound in your experiments, it is crucial to determine the appropriate working concentration range. This involves two key steps: assessing the solubility of the compound in your cell culture medium and evaluating the cytotoxicity of both the compound and the solvent vehicle (DMSO).
Workflow for Determining Working Concentration:
Caption: Workflow for establishing the optimal working concentration.
Preliminary Solubility Assessment in Cell Culture Medium
This step will help you identify the highest concentration of the compound that remains in solution when diluted into your complete cell culture medium.
Materials:
-
10 mM stock solution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in DMSO
-
Complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a series of dilutions of your 10 mM stock solution in complete cell culture medium in sterile microcentrifuge tubes. A suggested starting range is 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.
-
To minimize "solvent shock" and precipitation, add the small volume of the DMSO stock solution to a larger volume of pre-warmed (37°C) cell culture medium and immediately vortex gently.
-
Incubate the tubes at 37°C in a cell culture incubator for at least 30 minutes.
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
Place a small drop of each solution on a microscope slide and examine under a microscope for any crystalline structures.
-
The highest concentration that remains clear is your preliminary maximum working concentration.
Cell Viability Assay to Determine Non-Toxic Range
It is essential to determine the concentration range at which (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride and the DMSO vehicle do not exert cytotoxic effects on your specific cell line. A common method for this is the MTT assay.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10 mM stock solution of the compound in DMSO
-
Sterile DMSO (for vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution for formazan crystals (e.g., acidified isopropanol or DMSO)
-
Plate reader
Procedure:
-
Seed cells: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare dilutions: Prepare a serial dilution of your compound in complete cell culture medium to achieve final concentrations for treatment (e.g., from the highest soluble concentration determined in the previous step down to a low nanomolar range). Also, prepare a corresponding serial dilution of DMSO to serve as a vehicle control. The final concentration of DMSO in all wells (including the highest compound concentration) should be kept constant and ideally below 0.5%. Most cell lines can tolerate up to 0.5% DMSO, but sensitive, especially primary cells, may require concentrations below 0.1%.
-
Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the DMSO vehicle control. Also include a "cells only" control with fresh medium.
-
Incubate: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Perform MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Analyze data: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the cell viability versus the compound concentration to determine the concentration range that does not significantly reduce cell viability.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in DMSO stock | The concentration is too high for DMSO solubility. | Prepare a lower concentration stock solution. |
| Compound precipitates upon dilution in media | "Solvent shock" or exceeding aqueous solubility. | Add the DMSO stock to pre-warmed media and mix immediately. Prepare an intermediate dilution in a co-solvent if necessary. Test lower final concentrations. |
| Variability in experimental results | Incomplete dissolution of the compound. Repeated freeze-thaw cycles of the stock solution. | Ensure the stock solution is completely dissolved before use. Always use fresh aliquots for each experiment. |
| Unexpected cytotoxicity | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cells. |
Conclusion
The successful use of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in cell-based assays is critically dependent on its proper dissolution and the determination of a non-toxic working concentration. By following the systematic approach outlined in these application notes, researchers can prepare reliable and reproducible solutions, ensuring the integrity and accuracy of their experimental data. The emphasis on empirical determination of solubility and cytotoxicity empowers the researcher to optimize the experimental conditions for their specific cell line and assay.
References
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. [Link]
-
PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 8(4), 89. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Link]
-
GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. [Link]
-
ResearchGate. (2016, July 2). Novel Pyrazole Derivatives: Part I. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2012, November). Sterile Filtration: Principles, Best Practices and New Developments. [Link]
-
Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR), 1(4), 47-55. [Link]
-
Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3379. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
Le, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850. [Link]
-
Sartorius. Sartorius Sterile Filtration Solutions. [Link]
-
The Bumbling Biochemist. (2022, August 25). Filtering biochemical solutions - practical advice [Video]. YouTube. [Link]
-
Aliyazicioglu, R., et al. (2020). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi, 23(4), 950-956. [Link]
-
ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]
-
Rohe, A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 922, 265-276. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
van der Watt, E., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(12), 14805–14816. [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
Sources
- 1. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 2. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1341832-80-1 | 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine - Moldb [moldb.com]
- 6. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]
Application Notes & Protocols: Experimental Design for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride Studies
Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity (NCE), (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The guide is intended for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach to evaluating its potential as a therapeutic agent. The protocols herein are designed to establish a foundational understanding of the compound's physicochemical properties, in vitro biological activity, and preliminary in vivo safety and pharmacokinetic profile. Each phase is built upon principles of scientific integrity, featuring self-validating protocols with embedded controls and justifications for experimental choices, supported by authoritative references.
Introduction: The Scientific Rationale
The subject of this guide, (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, belongs to the phenylpyrazole class of compounds. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[1][2][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make its derivatives attractive candidates for drug discovery.[5] Specifically, substituted (1-phenyl-1H-pyrazol-3-yl)methanamines have been investigated as potent calcimimetics, demonstrating efficacy in in vivo models.[6]
Given this precedent, a systematic evaluation of this NCE is warranted. The objective of this experimental plan is to de-risk its progression by characterizing fundamental drug-like properties early in development.[7][8] This process involves a multi-stage approach, moving from basic molecular properties to complex biological systems. This structured evaluation is crucial for making informed go/no-go decisions and mitigating the high attrition rates associated with poor pharmacokinetic or toxicological profiles in later stages.[8]
The following sections detail a phased workflow, beginning with essential physicochemical characterization, followed by in vitro screening to probe biological function, and culminating in preliminary in vivo studies to assess its behavior in a whole organism.
Phase 1: Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is mandatory.[9][10] These properties govern everything from formulation and oral bioavailability to how the compound interacts with its biological target.[10][11]
Purity and Identity Confirmation
Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
Analysis: Integrate peak areas to determine purity percentage.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize a system with an electrospray ionization (ESI) source to confirm the molecular weight of the parent compound. This validates the chemical identity.
-
-
Nuclear Magnetic Resonance (NMR):
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: Confirm that the spectral data are consistent with the proposed structure of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
-
Solubility and Lipophilicity Assessment
Causality: Solubility is a key determinant of bioavailability and formulation feasibility.[12] Lipophilicity (measured as LogD) influences membrane permeability, plasma protein binding, and metabolism.[10] An optimal balance is required for a successful drug candidate.
Protocol: Kinetic Solubility in Aqueous Buffers
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of various aqueous buffers (e.g., pH 2.0, 6.5, 7.4) to achieve a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure turbidity using a nephelometer. Alternatively, centrifuge the plate and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
Validation: Run known high- and low-solubility compounds as controls.
Protocol: Lipophilicity (LogD) Determination
-
Use the shake-flask method with n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Dissolve the compound in the aqueous phase.
-
Add an equal volume of n-octanol.
-
Shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
-
Calculation: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
| Property | Target Range | Rationale |
| Purity | >98% | Ensures data integrity for biological assays. |
| Aqueous Solubility (pH 7.4) | >50 µM | Minimizes risk of poor absorption and formulation challenges. |
| LogD (pH 7.4) | 1 - 3 | Balances membrane permeability with aqueous solubility. |
Phase 2: In Vitro Biological Evaluation & ADME Profiling
This phase aims to understand the compound's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties using cell-free and cell-based assays.[13][14][15][16] Early ADME screening is crucial for selecting candidates with favorable pharmacokinetic profiles.[8][15]
Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the in vitro characterization of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Caption: High-level workflow for preclinical evaluation of the NCE.
Cytotoxicity Assessment
Causality: Before assessing for specific therapeutic activity, it is essential to determine the compound's general cytotoxicity. This establishes a therapeutic window—the concentration range where the compound might be effective without causing overt cell death. Liver (HepG2) and kidney (HEK293) cell lines are often used as surrogates for organ toxicity.
Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" background wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add 20 µL of MTS reagent to each well.[17] Incubate for 1-4 hours at 37°C until color develops.[17][18]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (concentration causing 50% cytotoxicity).
-
Self-Validation: Use a known cytotoxic agent (e.g., doxorubicin) as a positive control to validate assay performance.
Early ADME & Toxicology Screening
Causality: Early in vitro ADME/Tox assays help predict a compound's in vivo behavior.[13] Liver microsome stability provides an initial look at metabolic clearance. Plasma protein binding affects the free fraction of the drug available to act on its target. CYP450 inhibition assays are critical for predicting drug-drug interaction potential.[16]
| Assay | Purpose | Expected Outcome |
| Liver Microsomal Stability | Predicts metabolic clearance rate. | Half-life (T½) > 30 minutes suggests low clearance. |
| Plasma Protein Binding | Determines the fraction of free, active drug. | Moderate binding (80-95%) is often desirable. |
| CYP450 Inhibition (e.g., 3A4, 2D6) | Assesses potential for drug-drug interactions. | IC₅₀ > 10 µM indicates a lower risk. |
Phase 3: Preliminary In Vivo Assessment
Upon successful completion of in vitro studies with an acceptable therapeutic window and ADME profile, preliminary in vivo studies in rodents are initiated.[19] All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare (e.g., IACUC approval).[20]
Maximum Tolerated Dose (MTD) Study
Causality: The MTD study is a dose-escalation experiment designed to find the highest dose that does not cause unacceptable toxicity.[21][22] This information is critical for setting dose levels for subsequent pharmacokinetic and efficacy studies.[23]
Protocol: Rodent MTD Study (e.g., in Mice)
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6), n=3-5 per group.
-
Dose Escalation: Administer the compound via the intended clinical route (e.g., oral gavage, PO) at escalating doses (e.g., 10, 30, 100 mg/kg). A traditional 3+3 design can be implemented.[24]
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, behavioral changes) and measure body weight. A body weight loss of >10-15% is often considered a sign of significant toxicity.[23]
-
Endpoint: The MTD is defined as the highest dose at which no severe adverse events or substantial body weight loss are observed.[25]
Preliminary Pharmacokinetic (PK) Study
Causality: A PK study measures how the body absorbs, distributes, and eliminates the drug over time.[20][26] This is essential for understanding exposure levels and determining an appropriate dosing regimen.[27]
Protocol: Single-Dose Mouse PK Study
-
Animal Model: Use adult mice (n=3-4 per time point).[28]
-
Dosing Groups:
-
Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[20][27]
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Relates to efficacy and potential toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure) | Core measure of overall exposure. |
| T½ | Elimination half-life | Determines dosing frequency. |
| F% | Bioavailability (PO vs. IV) | Percentage of oral dose that reaches systemic circulation. |
Conclusion and Next Steps
The successful completion of this three-phase experimental plan will yield a foundational dataset for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. This data package, encompassing physicochemical properties, in vitro activity and safety, and preliminary in vivo PK/PD, will enable a robust, evidence-based decision on whether to advance the compound into more extensive preclinical development, including efficacy models and formal toxicology studies, as required for an Investigational New Drug (IND) application.[7][29]
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]
-
ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Altasciences. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
PubMed. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
-
SlideShare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]
-
ResearchGate. (2023). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Available at: [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
-
Venn Life Sciences. (n.d.). CMC team capabilities New Chemical Entities. Retrieved from [Link]
-
AMSbiopharma. (2023). Preclinical research strategies for drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Deep Bayesian Experimental Design for Drug Discovery. Available at: [Link]
-
PubMed. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Available at: [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. Available at: [Link]
-
Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. Retrieved from [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
-
Taylor & Francis Online. (2021). A system for determining maximum tolerated dose in clinical trial. Available at: [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. vectorb2b.com [vectorb2b.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pacelabs.com [pacelabs.com]
- 12. langhuapharma.com [langhuapharma.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. criver.com [criver.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ppd.com [ppd.com]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. parazapharma.com [parazapharma.com]
- 27. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 28. fda.gov [fda.gov]
- 29. fda.gov [fda.gov]
Application Notes & Protocols for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and the preservation of compound stability. By explaining the causality behind each procedural step, this guide aims to equip laboratory personnel with the expertise required to manage this compound effectively, ensuring both personnel safety and experimental reproducibility.
Compound Identification and Physicochemical Profile
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride belongs to the pyrazole class of heterocyclic compounds, which are significant structural motifs in many biologically active molecules.[1] The primary amine functional group makes it a versatile building block, while its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[2][3]
Table 1: Physicochemical Properties of (1-phenyl-1H-pyrazol-3-yl)methanamine and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride | N/A |
| Synonyms | 1-phenyl-1H-pyrazol-3-yl)methylamine HCl | N/A |
| Molecular Formula | C₁₀H₁₂ClN₃ | Derived from related structures[4][5] |
| Molecular Weight | 209.68 g/mol | Derived from related structures[4][5] |
| Appearance | Typically an off-white to light brown solid or crystalline powder | [6] |
| Form | Solid | |
| Salt Form Rationale | The hydrochloride salt form is generally more stable, less prone to oxidation, and easier to weigh accurately than the corresponding free base, which may be an oil or a less stable solid.[2][7] | N/A |
Hazard Identification and Safety Profile
As a primary amine derivative and a chlorinated compound, (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride presents several health hazards that necessitate careful handling. The GHS classification is derived from data on structurally similar pyrazole amines.[8][9]
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | [8][10][11] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [8][10] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | [10][11][12] |
| STOT Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | [8][10][12] |
Expert Analysis of Hazards:
-
Oral Toxicity (H302): Ingestion can lead to systemic toxic effects. Accidental ingestion is a primary risk during handling if proper hygiene protocols are not followed.[11]
-
Skin and Eye Irritation (H315, H319): The compound can cause inflammation upon contact with skin and eyes.[10] This is a common property of amine salts. Prolonged contact should be avoided, and any exposure must be rinsed immediately and thoroughly.[12]
-
Respiratory Irritation (H335): Inhalation of the fine powder or dust can irritate the mucous membranes and respiratory tract.[8][10] This underscores the critical need for handling the solid form within a certified chemical fume hood.
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The following workflow illustrates the mandatory decision-making process before any handling operations commence.
Caption: Risk assessment workflow prior to handling.
Table 3: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale | Source(s) |
| Hand Protection | Nitrile gloves. Inspect for tears before use. | Prevents skin contact and irritation (H315). Use proper glove removal technique to avoid self-contamination. | [4] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against airborne particles and splashes, preventing serious eye irritation (H319). | [4][11] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills. Contaminated clothing must be removed and washed before reuse. | [4][10] |
| Respiratory | Use is mandated within a chemical fume hood. For large quantities or poor ventilation, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust, which can cause respiratory irritation (H335). Engineering controls are the primary defense. | [12] |
Protocols for Safe Handling
Protocol 4.1: Weighing and Dispensing the Solid Compound
Objective: To accurately weigh a desired quantity of the solid compound while minimizing exposure and contamination.
Causality: This protocol is designed to mitigate the risks of inhalation and dermal contact. Working in a fume hood is non-negotiable to control airborne particulates.[10] Using dedicated, clean spatulas prevents cross-contamination, which is critical for downstream applications in drug development.
Materials:
-
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in its original container
-
Analytical balance (located inside a fume hood or in a draft shield)
-
Weighing paper or a tared vial
-
Antistatic gun (recommended)
-
Clean, dry spatulas
Procedure:
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontamination: Clean the spatula and the balance pan with 70% ethanol and allow them to dry completely.
-
Static Reduction: If the compound is a fine powder, use an antistatic gun on the receiving vial and spatula to prevent dispersal of the solid due to static electricity.
-
Transfer: Carefully open the main container inside the fume hood. Use a clean spatula to transfer a small amount of the compound onto the weighing paper or into the tared vial on the balance.
-
Sealing: Immediately and securely close the main container to protect it from atmospheric moisture and light.[12] Wrap the cap junction with Parafilm for added protection.
-
Cleanup: Once the desired weight is obtained, carefully clean the spatula and the surrounding area of any residual powder. Dispose of any contaminated weighing paper in the designated solid chemical waste container.[12]
-
Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[10][11]
Protocol 4.2: Preparation of Stock Solutions
Objective: To dissolve the compound in a suitable solvent for use in experiments.
Causality: Amine hydrochloride salts are generally soluble in aqueous solutions and polar organic solvents like DMSO or methanol.[3][13] The choice of solvent is critical and application-dependent. This procedure must be performed in a fume hood to contain solvent vapors and any residual solid dust.
Materials:
-
Weighed (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
-
Appropriate volumetric flask (Class A)
-
Selected solvent (e.g., DMSO, Methanol, PBS)
-
Pipettes or syringes for solvent transfer
-
Vortex mixer or magnetic stirrer
Procedure:
-
Setup: Perform all steps in a chemical fume hood.
-
Transfer: Carefully transfer the pre-weighed solid into the volumetric flask. A powder funnel can be used to prevent loss of material.
-
Initial Dissolution: Add approximately 50-70% of the final volume of the chosen solvent to the flask.
-
Mixing: Cap the flask and mix the contents by gentle swirling, vortexing, or using a magnetic stir bar until the solid is fully dissolved. Sonication may be used cautiously if dissolution is slow, but monitor for any temperature increase.
-
Final Volume: Once dissolved, add the solvent to bring the total volume to the calibration mark on the volumetric flask.
-
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, amber glass vial or a vial wrapped in aluminum foil to protect it from light.[14] Store as recommended in Section 5.
Long-Term Storage and Stability Management
Proper storage is critical to maintain the purity and efficacy of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The primary degradation pathways for such compounds involve hydrolysis from atmospheric moisture, oxidation, and photodegradation.[15][16]
Caption: Decision tree for selecting optimal storage conditions.
Protocol 5.1: Long-Term Storage of Solid Compound
Objective: To store the solid compound for extended periods while preventing degradation.
Causality: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[17][18] This moisture can lead to hydrolysis or physical changes like clumping, making accurate weighing difficult. Storing in a desiccator or under an inert atmosphere minimizes this risk.[19] Protection from light prevents photochemical degradation.[14][20]
Procedure:
-
Primary Container: Ensure the compound is in a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).[20]
-
Light Protection: The container should be made of amber glass or be wrapped completely in aluminum foil to block UV and visible light.[14]
-
Moisture Protection:
-
Standard Use: For routine use, wrap the cap-container junction with Parafilm to create a better seal against atmospheric moisture.[19]
-
High-Moisture Environments: Place the sealed primary container inside a secondary container (e.g., a small Ziploc bag) along with a small desiccant pouch (e.g., silica gel).[19]
-
-
Storage Location:
-
Recommended: Store the container in a desiccator cabinet at room temperature.[17] The desiccator should contain an active desiccant like silica gel or Drierite.
-
Highly Sensitive Applications: For maximum stability, especially if the free base is sensitive to oxidation, store the vial inside a nitrogen- or argon-filled glove box.[21]
-
-
Temperature: Store in a cool, dry place away from direct heat sources.[10][12] Refrigeration is generally not necessary unless specified by the manufacturer and can sometimes lead to moisture condensation if not handled properly.
Spill and Waste Management
Spill Protocol:
-
Evacuate the immediate area if a large amount of dust is generated.
-
Wear all required PPE, including respiratory protection if necessary.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated chemical waste container. Avoid creating dust.
-
Clean the spill area with a wet cloth (water or an appropriate solvent) and then decontaminate with soap and water.
-
Place all cleanup materials into the hazardous waste container.
Waste Disposal:
-
Dispose of unused material, residues, and contaminated items in a properly labeled hazardous waste container according to local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash.
References
-
Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1021. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
- Marín, A., et al. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 74(17), 4467-4473.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 6. rsc.org [rsc.org]
- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 15. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 16. dspace.ceu.es [dspace.ceu.es]
- 17. How To [chem.rochester.edu]
- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine Hydrochloride
Welcome to the technical support guide for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to ensure the successful execution of your synthesis.
Synthetic Scheme Overview
The most common and reliable synthetic route to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride involves a multi-step process. The general pathway begins with the formation of a key intermediate, 1-phenyl-1H-pyrazole-3-carbaldehyde, followed by reductive amination to install the aminomethyl group, and concludes with the formation of the hydrochloride salt. An optional Boc-protection and deprotection sequence can be employed for purification or subsequent synthetic transformations.
Below is a workflow diagram illustrating the typical synthetic sequence.
Stability issues of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in solution
Welcome to the technical support resource for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
While specific peer-reviewed stability data for this exact molecule is not extensively published, its behavior can be confidently predicted based on the well-established chemistry of its two primary functional components: the primary amine hydrochloride and the 1-phenyl-1H-pyrazole core . This guide synthesizes these principles into practical advice and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: I dissolved (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in a neutral buffer, and a precipitate formed over time. What is happening?
This is the most common issue encountered and is directly related to the pH-dependent equilibrium of the amine hydrochloride salt.
-
The Chemistry: Your compound is the hydrochloride salt of a primary amine. In its salt form (R-NH₃⁺Cl⁻), it is generally polar and soluble in aqueous solutions. However, this salt exists in equilibrium with its corresponding free base (R-NH₂), which is less polar and often has significantly lower aqueous solubility.
-
Causality: The position of this equilibrium is dictated by the pH of the solution and the pKa of the primary amine. If the solution's pH is near or above the amine's pKa, the equilibrium shifts towards the unprotonated, less soluble free base, causing it to precipitate out of solution. Neutral buffers (pH ≈ 7) can be sufficiently basic to initiate this process. Amines can be thought of as derivatives of ammonia and react with acids to form salts.[1]
-
Solution: To maintain solubility, ensure the solution's pH is kept sufficiently acidic, typically at least 1.5 to 2 pH units below the amine's pKa. A starting recommendation is to use buffers in the pH 3 to 5.5 range .
.
Caption: Workflow for a forced degradation study.
Protocol 1: Executing the Forced Degradation Study
Objective: To identify the conditions under which (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride degrades and to generate its primary degradation products for further analysis.
Materials:
-
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
-
Type I (ultrapure) water
-
0.5 M HCl, 0.5 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
pH 4.5 Acetate or Citrate Buffer
-
HPLC system with UV detector, HPLC-grade solvents
-
Calibrated pH meter
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the pH 4.5 buffer. This will serve as your working solution.
-
Sample Preparation: Aliquot the stock solution into 6 separate, appropriately labeled amber vials. Prepare one clear vial for the photostability sample.
-
Control: Store one vial at 2-8°C, protected from light.
-
Acid Hydrolysis: Add 0.5 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add 0.5 M NaOH to a final concentration of 0.1 M. Note: Expect immediate precipitation of the free base. The goal here is to assess the stability of the free base in a basic environment.
-
Oxidation: Add 30% H₂O₂ to a final concentration of 3%.
-
Thermal Stress: No additional reagent needed.
-
Photostability: Use the clear vial. No additional reagent needed.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in an oven or water bath at 60°C.
-
Keep the Oxidation and Control samples at room temperature in the dark.
-
Place the Photostability vial in a photostability chamber or under a controlled light source.
-
-
Time-Point Analysis:
-
After a set time (e.g., 4, 8, 24, and 48 hours), take an aliquot from each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. The method is considered "stability-indicating" if it can separate the intact parent compound from all generated degradation peaks.
Data Interpretation and Next Steps
Your analysis will generate chromatograms for each stress condition. Compare these to the control sample.
| Observation | Interpretation & Causality | Recommended Next Step |
| Decreased parent peak area in the Base sample | This is likely due to the precipitation of the free base, not necessarily degradation. The free base is insoluble and cannot be accurately measured by HPLC of the solution. | Re-acidify an aliquot of the base-stressed sample to see if the parent peak reappears. This confirms a solubility issue. |
| New peaks appear in the Oxidation (H₂O₂) sample | The amine group is likely oxidizing. This is a primary chemical instability. | Avoid exposure to oxidizing agents. Consider using antioxidants in your formulation if compatible with your experiment. |
| New peaks appear in the Photostability sample | The compound is light-sensitive. The pyrazole ring or phenyl group may be involved. | Always work with the compound and its solutions under light-protected conditions (amber vials, covered flasks). |
| Significant degradation in Acid/Base/Thermal samples | The compound is susceptible to hydrolysis or thermal degradation under these conditions. | Define the safe pH and temperature boundaries for your experimental protocols. Avoid extremes. |
If significant degradation is observed, the next crucial step is to identify the degradation products. This is essential for understanding the reaction and ensuring your analytical methods are tracking the correct species.
-
Action: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants, allowing you to propose structures and confirm the degradation pathway.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
-
PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Singh, R., & Kumar, B. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Podgórski, R., et al. (2020). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
-
Quora. Why do amines dissolve in hydrochloric acid? Available at: [Link]
-
Ràfols, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
Technical Support Center: A Guide to Preventing Degradation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Welcome to the technical support center for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Maintaining the chemical fidelity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and best practices rooted in established chemical principles.
Understanding the Molecule's Stability Profile
(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride possesses three key structural features that dictate its stability: a pyrazole ring, a primary amine, and a hydrochloride salt. While the pyrazole core is generally stable, the primary amine is susceptible to oxidation, and the hydrochloride salt, while enhancing solubility, renders the molecule hygroscopic (prone to absorbing moisture).[1][2][3][4] Understanding these characteristics is the first step toward preventing degradation. The primary environmental factors that can compromise the compound's integrity are moisture, oxygen, light, and heat.
Caption: Key environmental stressors leading to compound degradation.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage, handling, and experimental use of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Storage & Handling
Q1: What are the optimal storage conditions for the solid compound?
To ensure long-term stability, the solid compound must be protected from moisture, air, light, and heat.[1][5] The hydrochloride salt makes it particularly susceptible to moisture absorption, which can initiate degradation pathways.[1][2]
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C or -20°C | Reduces the rate of thermal degradation. While room temperature may be acceptable for short periods, colder temperatures significantly slow down kinetic processes.[1][2] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. It also minimizes exposure to ambient moisture.[1] |
| Light Exposure | In the Dark (Amber Vial) | Photodegradation can be induced by UV and high-energy visible light, leading to the formation of impurities.[6][7] Amber vials effectively block these wavelengths. |
| Container | Tightly Sealed Amber Glass Vial | Glass is inert. A tight seal is crucial to prevent moisture and air ingress.[5] The container should be placed inside a desiccator for an additional layer of moisture protection.[8] |
Q2: My solid compound has changed color from white to yellow/brown and is clumping. What does this mean?
This is a clear visual indicator of degradation.
-
Color Change: Often points towards oxidation of the amine or other sensitive parts of the molecule.
-
Clumping/Caking: This is a classic sign of moisture absorption by the hygroscopic hydrochloride salt.[1]
If you observe these changes, the purity of the compound is compromised. It is strongly recommended to verify its purity by an appropriate analytical method (e.g., HPLC, LC-MS) before use. For critical applications, using a fresh, uncompromised lot is advised.
Q3: What are the best practices for weighing and handling the solid?
Handling should be performed swiftly to minimize exposure to the laboratory atmosphere.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Whenever possible, handle the compound in a glove box under an inert atmosphere or in a low-humidity environment.
-
Use clean, dry spatulas and weighing vessels.
-
Immediately after dispensing, securely reseal the container, wrapping the cap joint with Parafilm® for extra security, and return it to its proper storage condition.
Solution Preparation & Stability
Q4: How should I prepare solutions of this compound? Which solvents are recommended?
The hydrochloride salt form enhances solubility in aqueous and polar protic solvents.[3]
-
Recommended Solvents: Sterile water, PBS, or ethanol are common choices. For organic reactions, anhydrous solvents like DMF or DMSO may be used, but ensure they are of high purity and stored under inert gas.
-
Best Practice: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.[9]
Q5: How stable is the compound in solution, and how should I store stock solutions?
Solution stability is generally lower than solid-state stability. It is always best to prepare solutions fresh for each experiment. If storage is unavoidable:
-
Aliquot: Store the solution in single-use aliquots to avoid repeated freeze-thaw cycles and contamination.[1]
-
Temperature: Store at -20°C or -80°C.
-
Protection: Use amber or foil-wrapped tubes to protect from light.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas before sealing and freezing.
The pH of the solution is a critical factor. As an amine hydrochloride, the compound will form a mildly acidic solution. Extreme pH conditions (highly acidic or basic) can accelerate hydrolysis.[7][10]
Q6: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
Yes, this is highly likely. The appearance of new peaks, especially those that grow over time or upon sample re-analysis, is a strong indication of degradation. A properly developed stability-indicating analytical method is crucial for distinguishing the parent compound from its degradants.[11] Common analytical techniques for monitoring stability include HPLC, UPLC, and LC-MS.[12][13]
Troubleshooting Experiments
Q7: My experimental results are inconsistent. Could compound degradation be the cause?
Q8: What are the primary degradation pathways I should be aware of?
The main degradation mechanisms are oxidation and hydrolysis, potentially accelerated by light and heat.
Caption: Simplified overview of potential chemical degradation pathways.
Protocols & Methodologies
Protocol 1: Recommended Procedure for Long-Term Storage of Solid
This protocol is designed to maximize the shelf-life of the solid compound.
-
Environment: Perform all steps inside a glove box with a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O).
-
Aliquoting: Upon receiving a new bottle, divide the bulk powder into smaller, single-use amounts in pre-weighed, amber glass vials. This prevents contamination and repeated exposure of the entire stock.
-
Sealing: Tightly cap each vial. For optimal sealing, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if applicable), and date of aliquoting.
-
Secondary Containment: Place the labeled vials into a larger, sealed container that includes a desiccant (e.g., silica gel packs).
-
Storage: Store the container at the recommended temperature (2-8°C or -20°C), protected from light.
Protocol 2: Preparation and Short-Term Storage of an Aqueous Stock Solution
This workflow minimizes degradation during solution preparation.
Caption: Experimental workflow for preparing stable stock solutions.
Protocol 3: Framework for a Simple Forced Degradation Study
Forced degradation or stress testing can help you understand the stability of the compound under your specific experimental conditions.[7][11][14] This is a crucial step in developing robust assays.
-
Objective: To identify likely degradation products and determine the intrinsic stability of the molecule.[11]
-
Prepare Solutions: Prepare several identical solutions of the compound in your experimental buffer or solvent.
-
Apply Stress Conditions (in separate samples):
-
Acid/Base Hydrolysis: Adjust the pH of solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions. Keep a neutral sample as a control.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%) to a solution.[15]
-
Thermal: Incubate a solution at an elevated temperature (e.g., 50-70°C).
-
Photolytic: Expose a solution to a controlled UV light source. Keep a dark control.[6][7]
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analysis: Analyze all samples by a stability-indicating method (e.g., HPLC). Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
This study will reveal which conditions are most detrimental to the compound's stability, allowing you to proactively design your experiments to avoid them.
References
- ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- PharmaTutor. (n.d.).
- BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)
- MDPI. (n.d.).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- AAT Bioquest. (n.d.). TCO-amine hydrochloride.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-pyrazol-3-amine. PubChem.
- National Center for Biotechnology Information. (n.d.).
- Bryan Research & Engineering, LLC. (n.d.).
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Scribd. (n.d.). Lab Chemical Storage Guidelines.
- Absortech. (n.d.).
- ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- American Chemical Society. (2025, December 25). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding.
- BenchChem. (n.d.).
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Sigma-Aldrich. (2025, November 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. absortech.com [absortech.com]
- 5. scribd.com [scribd.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. matheo.uliege.be [matheo.uliege.be]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Overcoming Solubility Challenges with (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrochloride salt of a weak base, its behavior in aqueous and organic media can be complex. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and detailed protocols to help you achieve consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: Why is my (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride poorly soluble, even though it's a salt?
A: This is a common and critical question. While converting a basic amine to a hydrochloride salt is a standard strategy to enhance aqueous solubility, significant challenges can remain, primarily due to three factors:
-
High Lipophilicity of the Parent Molecule: The "1-phenyl" and "pyrazol" groups contribute to the molecule's overall hydrophobic character. Salt formation increases solubility by introducing an ionizable group, but if the parent molecule's lipophilicity is dominant, the salt may still exhibit limited aqueous solubility. The molecule must disrupt the strong hydrogen-bonding network of water to be solvated, which can be energetically unfavorable for large hydrophobic structures.
-
pH-Dependent Equilibrium: The solubility of an amine salt is highly dependent on the pH of the medium.[1] The hydrochloride salt exists in equilibrium with its corresponding free base. As the pH of the solution increases and approaches the pKa of the conjugate acid (the protonated amine), the equilibrium shifts towards the un-ionized, and typically much less soluble, free base form, which can then precipitate out of solution.[2][3]
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms, known as polymorphs.[4] These polymorphs can have the same chemical composition but different crystal lattice arrangements, leading to significant variations in physical properties like melting point, dissolution rate, and thermodynamic solubility.[5][6][7] It is possible to inadvertently generate a less soluble, more stable polymorph during synthesis, purification, or storage, leading to unexpected solubility issues.[8]
Q2: What is the expected pH-solubility profile for this compound, and why does it matter?
A: The pH-solubility profile is arguably the most important characterization for an ionizable compound. For a hydrochloride salt of a weak base like (1-phenyl-1H-pyrazol-3-yl)methanamine, the solubility will be highest at a low pH and will decrease as the pH increases.
-
At Low pH (e.g., pH 1-4): The compound is predominantly in its protonated, cationic form (R-CH₂-NH₃⁺ Cl⁻). This ionic species is more polar and interacts favorably with water, leading to maximum solubility. However, be aware of the "common ion effect," where an excess of chloride ions (e.g., in a high concentration HCl or NaCl buffer) can slightly decrease the solubility of the hydrochloride salt.[3]
-
As pH Approaches the pKa: As the pH rises towards the pKa of the protonated amine, a significant portion of the compound deprotonates to form the neutral free base (R-CH₂-NH₂). This form is less polar and significantly less water-soluble.
-
At pH > pKa: The compound exists almost entirely as the free base, and the solubility drops to its minimum intrinsic value (S₀).
Understanding this profile is critical for selecting appropriate buffer systems for analytical methods, dissolution testing, and formulation development to ensure the compound remains in solution.
Caption: pH-dependent equilibrium of the amine salt.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. The following decision tree provides a high-level workflow for diagnosing solubility problems.
Caption: Troubleshooting workflow for dissolution failures.
Q3: My compound precipitates when I add it to a neutral buffer (e.g., PBS pH 7.4). What's happening?
A: This is a classic sign of the pH effect described in Q2. Phosphate-buffered saline (PBS) at pH 7.4 is well above the presumed pKa of the amine group. Upon introduction to this high-pH environment, the protonated, soluble amine salt is rapidly deprotonated, converting to the neutral, insoluble free base, which then precipitates from the solution.[1] To work at physiological pH, you will need to employ a formulation strategy such as using co-solvents, surfactants, or cyclodextrins.
Q4: I see an oily substance or a gum forming instead of a clear solution or a crisp precipitate. Why?
A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase rather than a solid. This can happen when attempting to dissolve the compound in a solvent system where it has very high supersaturation but poor crystal formation kinetics. For instance, adding aqueous HCl to a solution of the free base in a non-polar organic solvent can sometimes cause the newly formed salt to separate as a viscous oil if it is not crystalline and is immiscible with the solvent.[9] To mitigate this, consider using anhydrous HCl (e.g., as a solution in dioxane or isopropanol) when performing salt formation in organic solvents to avoid introducing water, which can hinder crystallization.[10]
Q5: My dissolution results are inconsistent between different batches of the compound. What should I check?
A: Batch-to-batch inconsistency is a major red flag in drug development and often points to uncontrolled variations in the Active Pharmaceutical Ingredient (API). The primary suspects are:
-
Polymorphism: Different synthesis or drying conditions may have produced different crystalline forms with varying solubilities.[4][11]
-
Particle Size Distribution (PSD): The rate of dissolution is directly proportional to the surface area of the particles. A batch with smaller particles (higher surface area) will dissolve faster than a batch with larger particles, even if their thermodynamic solubility is the same.[12]
-
Purity Profile: The presence of different levels of impurities can affect solubility and dissolution kinetics.
Recommendation: A systematic side-by-side characterization of the "good" and "bad" batches is essential. Start with visual inspection (microscopy), then check particle size (e.g., by laser diffraction), and analyze for different solid forms using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
Systematic Strategies for Solubility Enhancement
If simple pH adjustment is insufficient, a systematic approach to formulation is required.
Q6: What is the first experimental step I should take to systematically improve solubility?
A: The first and most crucial step is to quantitatively determine the pH-solubility profile . This data provides the foundational knowledge for all subsequent formulation strategies. It tells you the maximum intrinsic aqueous solubility and the pH range you must operate in to maintain the compound in its soluble form. See the protocol section below for a detailed methodology.
Q7: How can I effectively use co-solvents to prepare stock solutions or formulations?
A: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[13] They are extremely useful for preparing concentrated stock solutions for in vitro assays.
Common Co-solvents:
| Co-solvent | Dielectric Constant (20°C) | Notes / Common Use |
|---|---|---|
| Water | 80.1 | Universal aqueous solvent |
| Propylene Glycol (PG) | 32.0 | Common, low toxicity |
| Ethanol (EtOH) | 24.3 | Widely used, can cause precipitation on dilution |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Good solubilizer, low vapor pressure |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent solubilizer, use with caution in cell-based assays |
Screening Protocol: A common approach is to prepare a high-concentration slurry of the compound in various co-solvent/water mixtures (e.g., 10%, 20%, 50% co-solvent v/v) in a pH-controlled acidic buffer. The samples are equilibrated (typically for 24-48 hours), then filtered or centrifuged, and the supernatant is assayed by a suitable method (e.g., HPLC-UV) to determine the solubility.
Q8: Which solubilizing excipients are suitable for this compound?
A: For significant solubility enhancement, especially for in vivo applications, specialized excipients are often necessary.[14][15]
Comparison of Common Solubilizing Excipients
| Excipient Type | Mechanism of Action | Examples | Best For |
|---|---|---|---|
| Surfactants | Form micelles that encapsulate the hydrophobic drug molecule in their core.[12] | Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween® 80), Cremophor® EL | Increasing dissolution rate in test media; oral and injectable formulations. |
| Cyclodextrins | Form host-guest inclusion complexes where the drug is held within the hydrophobic cavity of the cyclodextrin.[16] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Aqueous formulations for IV administration; can improve stability. |
| Polymers | Create amorphous solid dispersions (ASDs), preventing the drug from crystallizing and holding it in a higher-energy, more soluble state.[14] | PVP, HPMC-AS, Soluplus® | Oral solid dosage forms with poor bioavailability. |
The choice of excipient depends heavily on the desired dosage form, route of administration, and the specific properties of the drug molecule.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol establishes the thermodynamic solubility of the compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with low chloride content where possible to minimize the common ion effect.
-
Sample Preparation: Add an excess amount of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride to a known volume of each buffer in a sealed vial. "Excess" means enough solid should remain visible at the bottom of the vial after equilibration.
-
Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 48 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, check the pH of the slurry. Then, separate the solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) on a logarithmic scale against the final measured pH of the slurry.
References
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Gavan, M. S., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 281.
- Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Chinese Chemical Letters, 33(7), 3299-3308.
- MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- Iacob, B. C., & Bîrsan, M. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 25(10), 2345.
- Sareen, S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 21(1), 108-115.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- ResearchGate. (2012). How to make a salt of a novel compound?.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.
- ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
- PhD thesis. (n.d.). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs.
- SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- Drug Development and Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- ResearchGate. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
- National Institutes of Health. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II.
- ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
- Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
- Synblock. (n.d.). {4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride.
- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- Sigma-Aldrich. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 7. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. brieflands.com [brieflands.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and development, the precise structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. The molecule at the center of this guide, (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, represents a class of substituted pyrazoles that are of significant interest in medicinal chemistry. The pyrazole moiety is a versatile scaffold found in a variety of pharmacologically active compounds.[1] The introduction of a phenyl group at the 1-position and a methanamine group at the 3-position creates a molecule with the potential for diverse biological interactions. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing drug candidates.[2]
This guide provides a comprehensive framework for the unambiguous structural confirmation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. We will delve into the synthetic rationale, explore the application of key analytical techniques, and present comparative data from closely related structures to provide a robust validation package. This document is designed to be a practical resource, moving beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.
Synthetic Strategy: A Plausible Route to the Target Molecule
A common and effective method for the synthesis of pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For our target molecule, a logical synthetic pathway commences with the synthesis of a suitable pyrazole precursor, such as 1-phenyl-1H-pyrazole-3-carbonitrile or 1-phenyl-1H-pyrazole-3-carbaldehyde. These intermediates can then be reduced to the desired methanamine.
A plausible synthetic route, adapted from literature precedents for similar pyrazole formations, is outlined below.[4][5]
Figure 1: Plausible synthetic pathway to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
The choice of reducing agent in Step 2 is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation offers a milder approach. The final step involves the treatment of the free base with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.
Orthogonal Analytical Techniques for Structural Confirmation
A multi-faceted analytical approach is essential for the unequivocal confirmation of the structure of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The following techniques, when used in concert, provide a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise connectivity of atoms in an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial for observing exchangeable protons (e.g., -NH₃⁺).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
2D NMR Experiments (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.
Expected ¹H NMR Spectral Data:
The following table outlines the expected chemical shifts and multiplicities for the protons in (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, based on data from analogous compounds.[3][6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 7.6 - 7.8 | Doublet or Multiplet | 2H |
| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet | 3H |
| Pyrazole-H5 | 7.8 - 8.0 | Doublet | 1H |
| Pyrazole-H4 | 6.4 - 6.6 | Doublet | 1H |
| Methylene (-CH₂-) | ~4.0 | Singlet or Broad Singlet | 2H |
| Amine (-NH₃⁺) | 8.5 - 9.5 | Broad Singlet | 3H |
Expected ¹³C NMR Spectral Data:
The expected chemical shifts for the carbon atoms are presented below, drawing comparisons from known pyrazole derivatives.[3]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl-C (ipso) | ~139 |
| Phenyl-C (ortho, meta, para) | 120 - 130 |
| Pyrazole-C3 | ~150 |
| Pyrazole-C5 | ~130 |
| Pyrazole-C4 | ~105 |
| Methylene (-CH₂-) | ~35-40 |
Causality Behind Spectral Predictions: The electron-withdrawing nature of the pyrazole ring and the phenyl group will influence the chemical shifts of the respective protons and carbons. The protonation of the amine group to form the hydrochloride salt will lead to a significant downfield shift of the adjacent methylene protons and the appearance of a broad signal for the -NH₃⁺ protons in a suitable solvent.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the free base and its fragmentation pattern, which can be used to piece together the structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, pre-ionized compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: Look for the molecular ion peak of the free base, [(M+H)⁺], where M is the molecular weight of (1-phenyl-1H-pyrazol-3-yl)methanamine. The isotopic pattern of chlorine will not be observed in the molecular ion of the free base but may be present in adduct ions under certain conditions.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [(M+H)⁺] | 188.1026 |
Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar structures include cleavage of the bond between the methylene group and the pyrazole ring, and fragmentation of the pyrazole and phenyl rings.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 (broad) | Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1600 - 1450 | Medium-Strong |
| N-H Bend (Ammonium Salt) | ~1600 - 1500 | Medium |
The broad absorption in the 3200-2800 cm⁻¹ region is a characteristic feature of an ammonium salt.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of a molecule, confirming the connectivity of all atoms and the stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality from an appropriate solvent system. This can be a trial-and-error process.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.
While obtaining a crystal structure for every new compound is not always feasible, it remains the ultimate method for structural confirmation.
Comparative Analysis with an Alternative Structure: (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
To highlight the importance of detailed spectral analysis, let's consider a positional isomer, (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Figure 2: Comparison of the target compound with a positional isomer.
The key differences in the NMR spectra would be:
-
¹H NMR: The coupling patterns of the pyrazole protons would be different. In the 3-substituted isomer, the H4 and H5 protons would be adjacent and show a coupling constant. In the 4-substituted isomer, the H3 and H5 protons would be separated and may show a smaller long-range coupling or appear as singlets.
-
¹³C NMR: The chemical shifts of the pyrazole carbons would differ due to the different substitution pattern.
This comparative analysis underscores the necessity of a thorough and multi-technique approach to structural confirmation.
Conclusion: A Robust and Defensible Structural Assignment
The structural confirmation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride requires a systematic and logical application of modern analytical techniques. By combining the insights from NMR, MS, and IR spectroscopy, and ideally, X-ray crystallography, researchers can build a comprehensive and irrefutable body of evidence to support the proposed structure. This guide has provided a framework for this process, emphasizing not just the "how" but also the "why" behind each experimental choice. Adherence to such rigorous standards is paramount for the integrity of research and the successful advancement of new chemical entities in the drug development pipeline.
References
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. [Link]
-
Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]
- Bansal, R. K. (2018). Heterocyclic Chemistry.
-
Naik, S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52063-52068. [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Katritzky, A. R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551. [Link]
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 8(2), 125-147. [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Elguero, J., et al. (1976). The Tautomerism of Heterocycles: Aromatic Tautomerism of Pyrazoles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 1-74). Academic Press.
- Anderson, J. C. (2012). Modern organic synthesis: an introduction. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride: Personal Protective Equipment and Disposal Protocols
In the landscape of modern drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide serves as an essential operational directive for handling (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. As your partners in science, we aim to provide value beyond the product itself, building a foundation of trust by empowering you with the critical information needed to ensure personal safety, experimental success, and environmental responsibility. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.
Hazard Assessment: A Proactive, Evidence-Based Approach
While comprehensive toxicological data for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride may be limited, the principles of chemical safety demand a conservative approach based on the known hazards of structurally similar compounds. This molecule belongs to the aminopyrazole class. Safety Data Sheets for analogous chemicals consistently indicate a profile of hazards that must be respected.
Based on data from similar pyrazole and amine hydrochloride compounds, we must assume this reagent is, at a minimum:
-
Causes skin irritation , with some analogs being classified as causing severe skin burns[1][2][5][6].
-
Causes serious eye irritation , and potentially severe eye damage[1][2][3][5][6][7].
Therefore, the following protocols are not merely suggestions but are critical safety requirements built on a logical assessment of potential risk. Adherence to these guidelines is a self-validating system for ensuring a safe experimental environment[8].
Essential Personal Protective Equipment (PPE)
The first and most critical barrier between a researcher and a potential chemical hazard is Personal Protective Equipment. The following PPE is mandatory when handling (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in any form (solid or solution).
| Component | Specification | Standard | Rationale |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z.87.1[9] | Protects against splashes and fine dust. A face shield worn over goggles is required when handling larger quantities (>1g) or when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Provides a reliable barrier against incidental contact.[11][12] Gloves must be inspected for defects before each use and removed promptly if contaminated, using proper technique to avoid skin contact.[12][13] | |
| Body Protection | Flame-Resistant Laboratory Coat | A buttoned lab coat protects skin and personal clothing from spills and splashes.[9] It should be worn at all times in the designated handling area. | |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must be performed inside a functioning chemical fume hood to prevent inhalation of airborne particles or vapors.[1][6][8] |
Standard Operating Procedure (SOP) for Handling
A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling the compound from preparation to cleanup.
Caption: Workflow for the safe handling of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.
Detailed Protocol:
-
Preparation:
-
Before beginning, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Don all required PPE as specified in the table above.[14]
-
Cover the work surface inside the fume hood with disposable plastic-backed absorbent paper to contain any minor spills.[15]
-
Gather all necessary apparatus (e.g., spatula, weigh paper, vials, solvents) and place them within the fume hood to minimize reaching in and out of the workspace.
-
-
Handling and Solution Preparation:
-
Perform all manipulations of the solid compound within the fume hood.[1]
-
When weighing, use gentle movements to avoid creating airborne dust. Do not eat, drink, or smoke while handling.[1][3]
-
To dissolve, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers of the chemical closed when not in use.[16]
-
-
Spill Response:
-
Minor Spill (in fume hood): If a small amount of solid is spilled, gently cover it with a paper towel dampened with water. Carefully wipe up the material, place it in a sealed bag, and dispose of it as solid chemical waste.[4]
-
Major Spill: In the event of a large spill, evacuate the area and follow your institution's emergency chemical spill protocol.
-
-
Post-Handling:
Decontamination and Disposal Plan
Proper disposal is a critical final step that demonstrates both scientific responsibility and environmental stewardship. All waste generated from handling (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride must be treated as hazardous chemical waste.
Caption: Mandatory segregation of waste streams for proper chemical disposal.
Disposal Procedures:
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
The original product container, even when "empty," will contain residue. Triple-rinse the container with a suitable solvent (e.g., ethanol or water).[17]
-
Collect this rinsate and dispose of it as liquid chemical waste.[17] Only after proper rinsing can the container be discarded according to institutional guidelines.
-
-
Final Disposal:
By rigorously following these safety and handling protocols, you safeguard yourself, your colleagues, and the integrity of your invaluable research.
References
-
University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Brasilamarras. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Safetec. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
The Science Blog. (2023). Preparing & Handling Chemical Solutions. [Link]
-
Carlo Erba Reagents. (2021). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. velsafe.com [velsafe.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. reagent.co.uk [reagent.co.uk]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

